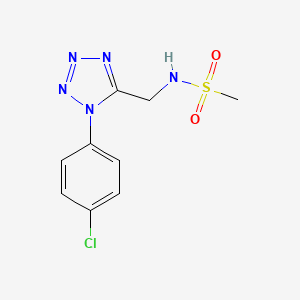

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5O2S/c1-18(16,17)11-6-9-12-13-14-15(9)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUXCLZIOHXABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes or receptors, leading to biological responses.

Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Substituent Effects and Functional Group Diversity

The compound’s structural analogs differ primarily in substituents attached to the tetrazole core, which significantly alter physicochemical and biological properties:

Key Observations :

- Methanesulfonamide vs. Esters/Sulfoximines : The sulfonamide group in the target compound likely improves aqueous solubility compared to methyl esters (e.g., Compound 8) and sulfoximines (e.g., 5h), which are more lipophilic .

- 4-Chlorophenyl vs. Other Aryl Groups : The electron-withdrawing chloro substituent may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in Compound 10b) or bulky tert-butyl groups .

Key Observations :

Physicochemical Properties

Melting points and solubility are influenced by substituents:

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H13ClN5O2S

- Molecular Weight : 348.81 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The following table summarizes key findings related to its biological activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.96 (24h) | Induces apoptosis via oxidative stress |

| MDA-MB-231 (Breast) | 0.80 (24h) | Inhibits Notch-AKT signaling pathway |

| HCT116 (Colorectal) | 0.12 | Inhibits Wnt-dependent transcription |

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by stimulating oxidative stress, leading to cell cycle arrest and increased apoptotic rates.

- Inhibition of Signaling Pathways : It significantly inhibits the Notch-AKT signaling pathway, which is crucial for cell survival and proliferation in various cancers.

- Reactive Oxygen Species (ROS) Production : The generation of ROS is a critical factor in mediating the cytotoxic effects observed in treated cancer cells.

Study 1: Breast Cancer Cell Lines

A study investigated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity against these cell lines .

Study 2: Colorectal Cancer

Another study focused on colorectal cancer cell lines HCT116, where the compound exhibited an IC50 value of 0.12 µM, indicating strong inhibitory effects on cell growth. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting Wnt signaling pathways .

Q & A

Q. Which advanced analytical techniques are critical for resolving purity discrepancies in batch synthesis?

- Methodology :

- Chiral HPLC : To separate enantiomers if asymmetric centers form during synthesis .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra (e.g., methylene protons near the tetrazole ring) .

- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation) to confirm stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.